Product packaging for Allyl cyclohexanebutyrate(Cat. No.:CAS No. 7493-65-4)

Allyl cyclohexanebutyrate

Cat. No.: B1605724
CAS No.: 7493-65-4
M. Wt: 210.31 g/mol
InChI Key: SIIAEMSHVLJRHI-UHFFFAOYSA-N
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Description

Significance of Allyl Cyclohexanebutyrate in Ester Chemistry Research

The significance of this compound in ester chemistry research stems from its identity as an allyl ester. Allyl esters are a class of organic compounds that have garnered considerable attention due to the reactivity of the allyl group. This functional group allows for a variety of chemical transformations, making allyl esters valuable building blocks in organic synthesis.

One of the most notable reactions involving allyl esters is the Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation. wikipedia.org First developed by Jiro Tsuji in 1965 and later refined by Barry Trost, this reaction has become a powerful tool for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions. wikipedia.org The versatility of this reaction has made it a cornerstone in the synthesis of complex natural products and pharmaceuticals. wikipedia.org The study of this compound and similar allyl esters contributes to a deeper understanding of these sophisticated catalytic cycles, including the influence of ligands and reaction conditions on enantioselectivity and diastereoselectivity. wikipedia.org

Furthermore, research into the synthesis of allyl esters, including this compound, explores more efficient and environmentally friendly methods. These investigations often focus on novel catalysts and reaction pathways to improve yield, reduce waste, and utilize renewable starting materials, reflecting broader trends in green chemistry. researchgate.netacs.org

Historical Context of this compound Synthesis and Study

The traditional and most straightforward method for synthesizing this compound is through the direct esterification of cyclohexanebutyric acid with allyl alcohol. pageplace.de This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, often in the presence of a solvent like benzene (B151609) to remove water via azeotropic distillation and drive the reaction to completion. pageplace.de While effective, this classic approach is representative of historical methods that often relied on harsh conditions and stoichiometric amounts of reagents.

The broader history of allyl ester synthesis provides a rich backdrop for understanding the evolution of methods used to produce compounds like this compound. The mid-20th century saw significant advancements in organometallic chemistry, which laid the groundwork for more sophisticated catalytic methods. The aforementioned Tsuji-Trost reaction, introduced in the 1960s and 1970s, marked a paradigm shift, offering a milder and more selective alternative to traditional esterification and alkylation methods. wikipedia.org

Early studies of allyl esters, including this compound, were largely driven by their applications in the flavor and fragrance industry. nih.gov As analytical techniques became more advanced, so did the ability to identify and synthesize specific aroma compounds, leading to a greater variety of synthetic flavorings. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 1996, solidifying its status as a recognized flavoring agent. nih.gov

Overview of Current Academic Research Trajectories for this compound

Contemporary research on this compound and related allyl esters is moving towards more advanced and sustainable synthetic methodologies, as well as exploring novel applications. A significant research trajectory is the development of highly efficient, selective, and reusable catalysts for its synthesis.

A notable recent development is the one-pot synthesis of allyl 4-cyclohexanebutyrate using a multifunctional heterogeneous catalyst. researchgate.net This innovative approach involves the esterification of 4-phenylbutyric acid with allyl alcohol, followed by the selective hydrogenation of the aromatic ring. researchgate.net The catalyst, composed of ruthenium nanoparticles supported on a heteropolyacid-encapsulated metal-organic framework (MOF-5), demonstrates high conversion rates and selectivity. researchgate.net This research highlights several key trends in modern chemistry:

One-Pot Reactions: Combining multiple synthetic steps into a single process to improve efficiency and reduce waste.

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture and recycled, aligning with the principles of green chemistry. researchgate.net

Metal-Organic Frameworks (MOFs): The application of these highly porous materials as catalyst supports, offering high surface area and tunable properties. researchgate.netacs.org

Another area of current research interest for allyl esters, in general, is their potential biological activity. Studies have investigated the insecticidal properties of various allyl esters against agricultural pests. researchgate.nettesisenred.netresearchgate.net For instance, research has shown that certain allyl esters exhibit ovicidal and larvicidal effects, with their activity sometimes linked to the length of the fatty acid chain. researchgate.netacs.org While this research has not focused specifically on this compound, it represents a promising avenue for the broader class of allyl esters, potentially leading to new applications in crop protection and pest management. tesisenred.net

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₂O₂ nih.gov
Molecular Weight 210.31 g/mol nih.gov
Appearance Colorless liquid nih.gov
Odor Fatty, pineapple-like nih.gov
Boiling Point 104 °C at 1.00 mm Hg nih.gov
Density 0.943-0.949 g/cm³ nih.gov
Refractive Index 1.4608 at 20.5 °C nih.gov
Solubility Insoluble in water; soluble in ethanol, essential oils, and flavor chemicals nih.gov
CAS Number 7493-65-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H22O2 B1605724 Allyl cyclohexanebutyrate CAS No. 7493-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7493-65-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

prop-2-enyl 4-cyclohexylbutanoate

InChI

InChI=1S/C13H22O2/c1-2-11-15-13(14)10-6-9-12-7-4-3-5-8-12/h2,12H,1,3-11H2

InChI Key

SIIAEMSHVLJRHI-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCCC1CCCCC1

Canonical SMILES

C=CCOC(=O)CCCC1CCCCC1

density

0.943-0.949

Other CAS No.

7493-65-4

physical_description

Colourless liquid with a fatty pineapple odou

solubility

Insoluble in water, soluble in ethanol, essential oils and flavour chemicals

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformation Pathways for Allyl Cyclohexanebutyrate

Esterification Reactions for Allyl Cyclohexanebutyrate Synthesis

The formation of the ester linkage in this compound is a critical step, achievable through several distinct catalytic methods. These include traditional acid catalysis, modern enzymatic strategies, and emerging electrochemical protocols.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, often following the principles of Fischer-Speier esterification, is a conventional and widely practiced method for producing esters like this compound. This approach involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

One direct route is the esterification of 3-cyclohexylpropionic acid with allyl alcohol. acs.org This reaction can be effectively catalyzed by solid acid catalysts, such as perchloric acid immobilized on silica (B1680970) gel (HClO4−SiO2), which offers the advantages of being recyclable and promoting high yields. acs.org

An alternative, two-step pathway involves the initial esterification of 4-phenylbutyric acid with allyl alcohol to produce allyl 4-phenylbutyrate (B1260699). This intermediate is then subjected to hydrogenation to yield the final product. researchgate.net A multifunctional heterogeneous catalyst, such as dodecatungstophosphoric acid (DTP) encapsulated in a metal-organic framework (MOF-5), has proven effective for this esterification step. researchgate.net The kinetics for this esterification have been studied using the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, with a calculated apparent activation energy of 13.34 kcal/mol. researchgate.net

Table 1: Comparison of Acid Catalysts for Esterification

Catalyst System Reactants Key Findings Reference
HClO₄−SiO₂ 3-Cyclohexylpropionic acid + Allyl alcohol Highly efficient and recyclable catalyst system. acs.org
15%DTP@MOF-5 4-Phenylbutyric acid + Allyl alcohol Showed the best catalytic activity among varying DTP loadings. researchgate.net

Enzymatic Esterification Strategies

Enzymatic esterification has gained significant attention as a green alternative, utilizing lipases under mild reaction conditions. mdpi.com Lipases, such as those from Candida antarctica (e.g., Novozym 435), are effective biocatalysts for the synthesis of various esters, including those with allyl alcohol. nih.govscielo.org.mx

The strategy involves the chemo- and enantioselective esterification capabilities of lipases. organic-chemistry.orgacs.org While direct enzymatic synthesis of this compound is not extensively detailed in the literature, the principles are well-established for similar molecules. The process typically involves reacting the carboxylic acid (3-cyclohexylpropionic acid) with an acyl donor or directly with allyl alcohol in the presence of an immobilized lipase (B570770). scielo.org.mxpsu.edu The use of immobilized enzymes, like Lipozyme IM-77 from Rhizomucor miehei, simplifies catalyst recovery and reuse, making the process more economical. ftb.com.hr These reactions can be optimized by controlling parameters such as temperature, enzyme loading, and substrate molar ratio. psu.eduftb.com.hr

Electrochemical Esterification Protocols

Electrochemical synthesis represents a modern and sustainable approach to esterification, avoiding the need for strong acids or metal catalysts. sioc-journal.cn This method can be performed at room temperature in an undivided electrolytic cell using a constant current. sioc-journal.cn The protocol involves the electrochemical reaction of a carboxylic acid with an alcohol. sioc-journal.cn

For the synthesis of this compound, this would involve the electrolysis of a mixture containing 3-cyclohexylpropionic acid and allyl alcohol. The electrochemical behavior of dialkyl esters of (S,S)-α,α ′-(1,2-ethanediyldiimino)-bis[cyclohexanepropanoic acid] has been studied, indicating the electrochemical activity of related cyclohexyl-containing structures. researchgate.net While the direct electrosynthesis of this compound is an emerging area, the foundational principles of anodic oxidation of carboxylic acids, a field pioneered since Kolbe, provide a strong basis for its feasibility. gre.ac.ukacs.orgnih.gov Research on electrodecarboxylative C-O bond formation has specifically included 3-cyclohexanepropionic acid as a substrate, demonstrating its potential in electrochemical transformations. researchgate.net

Hydrogenation of Precursor Compounds to Yield this compound

Hydrogenation is a key transformation in one of the primary industrial routes to this compound, specifically involving the saturation of an aromatic ring.

Aromatic Ring Hydrogenation Techniques

A significant pathway for producing this compound begins with allyl 4-phenylbutyrate, an aromatic precursor. The critical step is the hydrogenation of the phenyl group to a cyclohexane (B81311) ring. This transformation requires a catalyst that can selectively reduce the aromatic ring without affecting the allyl group or the ester functionality.

A highly efficient method employs a multifunctional heterogeneous catalyst, specifically 1% Ruthenium supported on 15% dodecatungstophosphoric acid-encapsulated MOF-5 (1% Ru-15%DTP@MOF-5). researchgate.net This catalyst facilitates a one-pot synthesis where the esterification of 4-phenylbutyric acid and allyl alcohol is followed by the aromatic ring hydrogenation using molecular hydrogen. researchgate.net The ruthenium sites on the catalyst are crucial for the hydrogenation step. The kinetics for this hydrogenation step have also been modeled, yielding an apparent activation energy of 14.87 kcal/mol. researchgate.net

Table 2: Catalyst Performance in Aromatic Ring Hydrogenation of Allyl 4-Phenylbutyrate

Catalyst Conversion of Allyl 4-Phenylbutyrate (%) Selectivity for this compound (%) Key Features Reference
1% Ru-15%DTP@MOF-5 89.63 96.52 Thermally stable and reusable (up to five times). researchgate.net
Pd-based - - Examined, but Ru showed highest conversion and selectivity. researchgate.net
Re-based - - Examined, but Ru showed highest conversion and selectivity. researchgate.net
Rh-based - - Examined, but Ru showed highest conversion and selectivity. researchgate.net

Selective Hydrogenation Methodologies

The success of the hydrogenation route hinges on the catalyst's ability to perform selective hydrogenation. The primary challenge is to saturate the aromatic ring of the allyl 4-phenylbutyrate precursor while preserving the chemically sensitive C=C double bond of the allyl group and the ester carbonyl group.

Research has shown that ruthenium-based catalysts are particularly effective for this selective transformation. researchgate.net When screening various metals like Palladium (Pd), Rhenium (Re), Ruthenium (Ru), and Rhodium (Rh), the Ru-based catalyst demonstrated the highest conversion of the aromatic precursor and superior selectivity towards the desired allyl 4-cyclohexanebutyrate. researchgate.net This high selectivity is attributed to the specific interaction between the catalyst's active metal sites and the substrate, favoring the hydrogenation of the aromatic ring over other reducible functional groups. researchgate.netacs.org The catalyst's structure, such as being supported on a functionalized metal-organic framework, plays a crucial role in achieving this selectivity. researchgate.net

Cascade and One-Pot Synthetic Routes to this compound

The development of efficient and selective synthesis methods is a cornerstone of modern chemical manufacturing. In the context of this compound, significant research has been directed towards cascade and one-pot reactions. These approaches offer advantages in terms of process economy, reduced waste, and simplified purification by combining multiple reaction steps into a single operation.

A notable advancement is the one-pot synthesis of allyl 4-cyclohexanebutyrate through a sequential esterification and hydrogenation process. researchgate.net This reaction begins with the esterification of 4-phenylbutyric acid with allyl alcohol to produce allyl 4-phenylbutyrate. researchgate.netresearchgate.net This intermediate then undergoes selective hydrogenation of the aromatic ring to yield the final product, allyl 4-cyclohexanebutyrate. researchgate.netresearchgate.net

The success of this one-pot synthesis hinges on the use of a multifunctional heterogeneous catalyst. Researchers have developed a catalyst comprising ruthenium nanoparticles supported on a dodecatungstophosphoric acid (DTP)-encapsulated Metal-Organic Framework (MOF-5). researchgate.net This catalyst, specifically 1% Ru-15%DTP@MOF-5, possesses both acid sites (from DTP) to catalyze the esterification and metal sites (from Ruthenium) for the hydrogenation step. researchgate.net

Studies have shown that among various metals tested (including Pd, Re, and Rh), ruthenium provides the highest conversion of the intermediate, allyl 4-phenylbutyrate (89.63%), and superior selectivity towards the desired allyl 4-cyclohexanebutyrate (96.52%). researchgate.net The catalyst has also demonstrated thermal stability and reusability for up to five cycles. researchgate.net Kinetic studies of this process, employing the Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, determined the apparent activation energy for the esterification step to be 13.34 kcal/mol and for the hydrogenation step to be 14.87 kcal/mol. researchgate.net

Table 1: Research Findings on One-Pot Synthesis of Allyl 4-Cyclohexanebutyrate

Parameter Details Reference
Reaction Type One-pot, two-step cascade (Esterification followed by Hydrogenation) researchgate.net
Initial Reactants 4-Phenylbutyric acid, Allyl alcohol, Molecular hydrogen researchgate.net
Intermediate Product Allyl 4-phenylbutyrate researchgate.net
Final Product Allyl 4-cyclohexanebutyrate researchgate.net
Catalyst 1% Ru-15%DTP@MOF-5 (Ruthenium on DTP-encapsulated MOF-5) researchgate.net
Catalyst Functions DTP provides acid sites for esterification; Ruthenium provides metal sites for hydrogenation. researchgate.net
Conversion Rate 89.63% (of Allyl 4-phenylbutyrate) researchgate.net
Selectivity 96.52% (for Allyl 4-cyclohexanebutyrate) researchgate.net
Kinetic Model Langmuir-Hinshelwood-Hougen-Watson (LHHW) researchgate.net
Activation Energy (Esterification) 13.34 kcal/mol researchgate.net
Activation Energy (Hydrogenation) 14.87 kcal/mol researchgate.net

Precursor Chemistry and Feedstock Considerations in this compound Synthesis

The synthesis of this compound relies on the availability and reactivity of specific chemical precursors. The primary and most direct synthetic route involves the esterification of cyclohexanebutanoic acid with allyl alcohol. pageplace.de In this reaction, the cyclohexanebutanoic acid provides the core cyclohexylbutanoate structure, while allyl alcohol serves as the source of the allyl group. This esterification is typically catalyzed by an acid.

An alternative and more complex synthetic pathway, as explored in one-pot methodologies, utilizes different starting materials. In this approach, 4-phenylbutyric acid acts as a key precursor instead of cyclohexanebutanoic acid. researchgate.netresearchgate.net This feedstock is first esterified with allyl alcohol. researchgate.net The resulting intermediate, allyl 4-phenylbutyrate, contains the necessary carbon skeleton but with an aromatic phenyl group instead of a saturated cyclohexane ring. The conversion to the final product is then achieved through a subsequent hydrogenation step, which saturates the phenyl ring to form the cyclohexane ring. researchgate.net

Table 2: Precursors in this compound Synthesis

Precursor Chemical Formula Role in Synthesis Synthetic Pathway Reference
Cyclohexanebutanoic acidC₁₀H₁₈O₂Provides the cyclohexylbutanoate backboneDirect Esterification pageplace.dehmdb.ca
Allyl alcoholC₃H₆OSource of the allyl groupDirect Esterification & Cascade Synthesis researchgate.netresearchgate.net
4-Phenylbutyric acidC₁₀H₁₂O₂Precursor to the cyclohexylbutanoate backbone (after hydrogenation)Cascade Synthesis (Esterification followed by Hydrogenation) researchgate.netresearchgate.net

Catalytic Systems and Mechanistic Investigations in Allyl Cyclohexanebutyrate Chemistry

Heterogeneous Catalysis for Allyl Cyclohexanebutyrate Synthesis

Heterogeneous catalysts are pivotal in modern chemical synthesis due to their ease of separation from the reaction mixture, reusability, and often enhanced stability under reaction conditions. For the synthesis of this compound, which involves the esterification of cyclohexanecarboxylic acid or a related precursor with allyl alcohol, several classes of heterogeneous catalysts show significant promise.

Metal-Organic Framework (MOF)-Based Catalysts

Metal-Organic Frameworks (MOFs) are highly porous materials constructed from metal ions or clusters linked by organic ligands. Their tunable pore sizes, high surface areas, and the presence of catalytically active metal sites make them excellent candidates for esterification catalysis. MOFs can act as Lewis acid catalysts, facilitating the reaction between a carboxylic acid and an alcohol. For instance, MOFs containing metals such as zirconium or chromium have been shown to be effective in various organic transformations.

In the context of this compound synthesis, a MOF-based catalyst could facilitate the reaction by coordinating to the carbonyl group of cyclohexanecarboxylic acid, thereby activating it for nucleophilic attack by allyl alcohol. The porous structure of the MOF can also provide shape selectivity, potentially favoring the formation of the desired ester over side products.

Table 1: Performance of MOF-Based Catalysts in Analogous Esterification Reactions (Note: Data is illustrative of MOF performance in similar reactions due to a lack of specific data for this compound.)

CatalystReactantsProductConversion (%)Selectivity (%)Reference
Cr-MIL-101Cyclohexene, H₂O₂Cyclohexene oxide92-100~100
Fe-MIL-101α-pinene, O₂Allylic oxidation productsHighHigh
Mg-MOFCarbonyl compoundsCyanosilylated productsHighHigh

Supported Metal Catalysts (e.g., Ruthenium, Palladium, Nickel)

Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support material like carbon, silica (B1680970), or alumina, are widely used in industrial chemistry. For reactions involving allylic compounds, palladium and ruthenium catalysts are particularly relevant.

Palladium (Pd) Catalysts: Palladium is well-known for its ability to catalyze allylic substitution reactions. In a potential synthesis of this compound, a palladium catalyst could be employed in the reaction of a cyclohexanecarboxylate (B1212342) salt with an allyl halide or acetate. This approach, known as the Tsuji-Trost reaction, is a powerful method for forming carbon-oxygen bonds. Supported palladium catalysts would offer the advantage of easy recovery and reuse.

Ruthenium (Ru) Catalysts: Ruthenium catalysts are effective for a variety of transformations, including esterification and allylation. Ruthenium complexes can catalyze the direct C-H allylation of certain substrates with allyl alcohols, offering a highly atom-economical route. longdom.org While direct application to cyclohexanecarboxylic acid might be challenging, this methodology highlights the potential of ruthenium catalysis in forming the key ester linkage.

Nickel (Ni) Catalysts: Nickel catalysts are a more cost-effective alternative to palladium and ruthenium and have shown increasing utility in cross-coupling and allylation reactions. Nickel-catalyzed cross-coupling of allylic esters with various nucleophiles is a developing area of research. mdpi.com

Table 2: Performance of Supported Metal Catalysts in Analogous Allylation and Esterification Reactions (Note: Data is illustrative of catalyst performance in similar reactions.)

CatalystReaction TypeSubstratesProductYield (%)Reference
[RuCl₂(p-cymene)]₂C-H AllylationN-methoxy-2-phenylacrylamide, allyl alcohol1,4-diene50 longdom.org
Pd(0)/ligandAzidation of allyl estersAllyl ester, NaN₃Allyl azideHigh nih.gov
Ni(OAc)₂·4H₂O/TBHPα-C(sp³)–H allylationN-alkyl aniline, allyl sulfoneγ-amino butyric acid esterGood nih.govresearchgate.net

Hybrid Catalytic Systems

Hybrid catalytic systems combine the advantages of different types of catalysis, such as homogeneous and heterogeneous catalysis, or biocatalysis and metal catalysis. For this compound synthesis, a hybrid system could involve a metal catalyst immobilized on a polymeric or inorganic support that has been functionalized to enhance catalyst activity and selectivity. Another approach could be the use of a chemo-enzymatic cascade, where a chemical catalyst performs one step of the reaction sequence and an enzyme carries out another.

Homogeneous Catalysis Approaches

Homogeneous catalysts, which exist in the same phase as the reactants, often exhibit higher activity and selectivity than their heterogeneous counterparts. For the synthesis of this compound, homogeneous transition metal complexes of palladium and ruthenium are highly relevant.

Palladium-catalyzed allylic substitution reactions are a cornerstone of modern organic synthesis. A homogeneous palladium(0) catalyst, in the presence of a suitable ligand, can efficiently catalyze the reaction between a cyclohexanecarboxylate nucleophile and an allylic electrophile. The choice of ligand is crucial for controlling the regioselectivity and stereoselectivity of the reaction.

Homogeneous ruthenium catalysts are also well-suited for esterification reactions. For example, certain ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and carboxylic acids, producing an ester and hydrogen gas as the only byproduct. This represents a green and efficient pathway for ester synthesis.

Enzymatic Catalysis in Biotransformation Processes

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route for ester synthesis. scielo.br Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils, but in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification. nih.govscielo.br The synthesis of flavor and fragrance esters is a well-established application of lipase (B570770) catalysis. nih.govresearchgate.net

The enzymatic synthesis of this compound would involve the reaction of cyclohexanecarboxylic acid and allyl alcohol in the presence of a lipase, often in an organic solvent to shift the equilibrium towards ester formation. Immobilized lipases are commonly used to facilitate catalyst recovery and reuse. ijeat.org

Key advantages of enzymatic catalysis include:

High Selectivity: Lipases can be highly specific for certain substrates, leading to fewer byproducts.

Mild Reaction Conditions: Enzymatic reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Friendliness: Enzymes are biodegradable and the reactions are often run in greener solvents.

Table 3: Lipase-Catalyzed Synthesis of Fragrance Esters (Note: This table provides examples of lipase performance in the synthesis of similar fragrance esters.)

Lipase SourceReactantsProductConversion (%)Reference
Candida antarctica lipase BAcetic acid, n-butanolButyl acetateHigh researchgate.net
Candida antarctica lipase BButyric acid, geraniolGeranyl butyrate~90 researchgate.net
Marine ActinomycetesFatty acidsFragrant esters20-49 ijeat.org

Reaction Kinetics and Mechanistic Modeling

Understanding the reaction kinetics and mechanism is crucial for optimizing the catalytic synthesis of this compound.

Heterogeneous and Homogeneous Catalysis: For metal-catalyzed reactions, mechanistic studies often involve a combination of experimental techniques (e.g., kinetic studies, isotope labeling) and computational modeling. In palladium-catalyzed allylic substitutions, the mechanism typically involves the formation of a π-allylpalladium intermediate. dtu.dk The rate of the reaction can be influenced by factors such as the nature of the ligand, the solvent, and the leaving group on the allylic substrate. Mechanistic modeling using techniques like Density Functional Theory (DFT) can provide detailed insights into the transition states and reaction pathways. dtu.dk

Enzymatic Catalysis: The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism. instras.com In this model, the lipase first reacts with the carboxylic acid to form an acyl-enzyme intermediate, releasing a molecule of water. This intermediate then reacts with the alcohol to form the ester and regenerate the free enzyme. The reaction rate can be affected by substrate concentrations, temperature, pH, and the presence of inhibitors. Kinetic modeling can be used to determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which are essential for reactor design and process optimization. instras.comresearchgate.net

Elucidation of Rate-Determining Steps

The formation of esters from a carboxylic acid and an alcohol, known as Fischer esterification, is a reversible reaction typically catalyzed by an acid. psu.edumdpi.com The mechanism involves a series of sequential steps, and identifying the slowest step, or the rate-determining step (RDS), is fundamental to understanding and controlling the reaction kinetics.

The generally accepted mechanism for acid-catalyzed esterification proceeds as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. mdpi.comyoutube.com

Nucleophilic Attack: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. mdpi.com This step leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The departure of a water molecule from the intermediate regenerates the carbonyl group, forming a protonated ester. mdpi.com

Deprotonation: The final step involves the deprotonation of the ester, releasing the product and regenerating the acid catalyst. mdpi.com

In these multi-step reactions, either the nucleophilic attack by the alcohol on the protonated carboxylic acid or the dehydration of the tetrahedral intermediate is often considered the rate-determining step. The specific RDS can vary depending on the structure of the reactant molecules (e.g., steric hindrance in the alcohol or carboxylic acid) and the reaction conditions.

Application of Kinetic Models (e.g., Langmuir-Hinshelwood-Hougen-Watson)

For heterogeneously catalyzed esterification reactions, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), kinetic models are employed to describe the reaction rate. nih.gov These models provide a mathematical framework that connects the reaction rate to the concentrations of reactants and products, accounting for the interaction between the reactants and the catalyst surface.

Among the most frequently used models are the pseudo-homogeneous (PH), Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. nih.govresearchgate.net The LHHW approach is particularly powerful as it is derived from a mechanistic viewpoint that includes the adsorption of reactants onto the catalyst's active sites, the surface reaction between adsorbed species, and the desorption of products. uomus.edu.iq

The core assumptions of the LHHW model are:

All active sites on the catalyst surface are uniform.

A state of equilibrium is maintained for the adsorption and desorption steps.

A general form of the LHHW rate equation for a reversible reaction A + B ↔ C + D can be expressed in a way that includes terms for the forward reaction rate, the reverse reaction rate, and the adsorption of all components (reactants and products) on the catalyst surface. nih.gov Numerous studies on esterification have found that the LHHW model provides the best fit with experimental kinetic data, suggesting that the surface reaction is indeed the controlling process. nih.govresearchgate.net

Determination of Apparent Activation Energies

The apparent activation energy (Ea) is a critical kinetic parameter that quantifies the effect of temperature on the reaction rate. It represents the minimum energy required for the reacting molecules to transform into products. For heterogeneously catalyzed reactions, this value is termed "apparent" because it amalgamates the activation energy of the surface reaction with the heats of adsorption of the reactants.

The determination of Ea is typically achieved by conducting the esterification reaction at several different temperatures while keeping other parameters, such as catalyst loading and reactant concentrations, constant. The reaction rate constants (k) are calculated for each temperature. According to the Arrhenius equation, a plot of the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T) yields a straight line. The slope of this line is equal to -Ea/R, where R is the universal gas constant.

For instance, in a study of the esterification of 1-methoxy-2-propanol (B31579) and acetic acid over an ion-exchange resin, the apparent activation energy was determined to be 62.0 ± 0.2 kJ/mol. nih.gov This value provides essential information for reactor design and for understanding the temperature sensitivity of the catalytic process.

Catalyst Characterization and Stability Assessment

The performance of a heterogeneous catalyst is intrinsically linked to its physical and chemical properties. A comprehensive characterization is therefore essential for developing efficient, robust, and durable catalysts.

Spectroscopic and Diffraction Techniques for Catalyst Analysis

A suite of advanced analytical techniques is employed to investigate various properties of solid catalysts, from their bulk structure to their surface chemistry.

Ammonia (B1221849) Temperature-Programmed Desorption (NH3-TPD): This technique is used to characterize the acidity of a solid catalyst. researchgate.net Ammonia, a basic probe molecule, is adsorbed onto the catalyst surface and then desorbed by heating at a controlled rate. The temperature at which ammonia desorbs correlates with the strength of the acid sites—low-temperature desorption indicates weak sites, while high-temperature desorption signifies strong acid sites. researchgate.netcsic.es The total amount of desorbed ammonia provides a quantitative measure of the total number of acid sites. youtube.com

Powder X-ray Diffraction (Powder XRD): XRD is a fundamental technique for determining the bulk structure and crystalline phases of a catalyst. malvernpanalytical.commalvernpanalytical.comcatalysiscourse.com By analyzing the diffraction pattern, one can identify the specific crystalline compounds present in the catalyst and support material. acs.orgresearchgate.net Additionally, the width of the diffraction peaks can be used to estimate the average crystallite size, which is crucial as smaller particles often lead to higher surface area and catalytic activity. malvernpanalytical.com

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): DRIFTS is a powerful surface-sensitive technique ideal for studying powdered catalyst samples. swri.org It allows for the in-situ analysis of the catalyst under reaction conditions, providing valuable information about the nature of adsorbed surface species, reaction intermediates, and the reaction mechanism itself. researchgate.netresearchgate.netspectroscopyonline.com

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and topography of the catalyst particles. acs.org It provides high-resolution images that reveal details about particle shape, size distribution, and surface texture.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM offers even greater magnification than SEM, allowing for the visualization of the catalyst's structure at the nanoscale. It can be used to measure the precise size and distribution of active metal nanoparticles on a support and to view the atomic lattice of crystalline materials.

Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. longdom.orglongdom.org In catalyst characterization, it is used to assess thermal stability, study the decomposition of catalyst precursors, and quantify the amount of coke or other deposits that form on the catalyst surface during a reaction, which is a common cause of deactivation. csic.eslongdom.org

Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): ATR-FTIR is an effective method for real-time, in-situ monitoring of the liquid phase of a chemical reaction. mt.comnih.gov By inserting an ATR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be tracked over time, providing detailed kinetic profiles without the need for sampling. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a surface-sensitive technique that provides information on the elemental composition and, critically, the chemical (oxidation) state of the elements on the catalyst's surface. rockymountainlabs.comatomfair.com This is vital for identifying the active species in a catalyst and understanding how interactions between a metal and its support can influence catalytic activity. mdpi.comthermofisher.cnnih.gov

The table below summarizes the primary applications of these characterization techniques in catalysis research.

TechniquePrimary Information Obtained
NH3-TPD Acidity (strength and density of acid sites)
Powder XRD Crystalline structure, phase identification, crystallite size
DRIFTS Surface-adsorbed species, reaction intermediates (in-situ)
SEM Surface morphology, particle shape, and size
HRTEM Nanoscale structure, particle size, atomic lattice imaging
TGA Thermal stability, catalyst decomposition, coke quantification
ATR-FTIR Real-time concentration of species in the liquid phase
XPS Surface elemental composition and oxidation states

Evaluation of Catalyst Recyclability and Durability

For a catalytic process to be economically viable and environmentally sustainable, the catalyst must be reusable over multiple reaction cycles without a significant loss of activity. nih.gov Assessing the recyclability and durability is therefore a critical part of catalyst development.

Catalyst recycling studies are typically performed by running the esterification reaction for a set period, after which the catalyst is recovered from the reaction mixture, usually by simple filtration for solid catalysts. nih.gov The recovered catalyst is then washed with a solvent to remove any adsorbed species, dried, and subsequently used in a new batch of the reaction under identical conditions. researchgate.net This process is repeated for several cycles, and the product yield or reactant conversion is monitored for each cycle. nih.gov

A decline in catalytic activity over successive runs can indicate deactivation due to several factors, including:

Leaching: The gradual dissolution of the active species from the solid support into the reaction medium. nih.gov

Poisoning: The strong adsorption of impurities or byproducts onto the active sites, blocking them from reactants. researchgate.net

Coking: The deposition of carbonaceous residues on the catalyst surface. longdom.org

Sintering: The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.

The data below illustrates a typical catalyst recyclability experiment, showing the product yield over five consecutive cycles. A stable catalyst will maintain a high yield, while a less durable one will show a noticeable decrease.

Cycle NumberProduct Yield (%)
195
294
394
492
591

Analytical Science and Advanced Characterization of Allyl Cyclohexanebutyrate

Chromatographic Separation and Quantification Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a compound like Allyl cyclohexanebutyrate, gas chromatography and its hyphenated techniques are particularly powerful for ensuring product quality.

Gas Chromatography (GC) is an indispensable tool for assessing the purity of volatile compounds such as this compound. In this technique, the compound is vaporized and passed through a long column. The separation is based on the differential partitioning of the analyte between a stationary phase (a coating on the column wall) and a mobile phase (an inert carrier gas). The time it takes for a compound to travel through the column, known as the retention time, is a characteristic property that aids in its identification under specific analytical conditions.

For purity determination, a sample of this compound is injected into the GC system. The resulting chromatogram displays peaks corresponding to each separated component. The area under the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity. Similarly, GC is used to determine the yield of a synthesis reaction by comparing the amount of product formed to the theoretical maximum, often using an internal standard for accurate quantification.

Table 1: Illustrative GC Purity Analysis of a Synthesized this compound Sample

Peak No. Retention Time (min) Component Peak Area (%) Purity/Impurity
1 4.25 Allyl Alcohol (unreacted) 0.85 Impurity
2 6.78 Cyclohexanebutyric acid (unreacted) 1.10 Impurity
3 10.52 This compound 97.50 Product

Note: Data are for illustrative purposes and actual retention times will vary based on GC column, temperature program, and carrier gas flow rate.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. mdpi.com As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. nih.gov The resulting mass spectrum is a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for definitive structural confirmation. nelsonlabs.com

This technique is exceptionally sensitive and is used for trace analysis to detect minute impurities that might not be visible in a standard GC chromatogram. For this compound, GC-MS analysis would confirm the molecular weight of 210.31 g/mol and show characteristic fragments corresponding to the allyl group, the cyclohexane (B81311) ring, and the ester functionality. nih.gov The identity of the compound is confirmed by matching its acquired mass spectrum against established spectral libraries, such as those from NIST or Wiley. mdpi.com

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation. msu.edu These techniques are crucial for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. organicchemistrydata.org It provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR, the chemical shift, integration, and splitting pattern (multiplicity) of the signals reveal the electronic environment, the number of protons, and the neighboring protons for each unique proton in the molecule. For ¹³C NMR, the number of signals indicates the number of unique carbon atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the allyl group (in the δ 5-6 ppm region), the protons on the carbon adjacent to the ester oxygen (a doublet around δ 4.5 ppm), and the complex multiplets for the protons of the cyclohexane ring and the butyrate chain. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
=CH₂ (allyl) 5.20 - 5.40 Multiplet
-CH= (allyl) 5.85 - 6.00 Multiplet
-O-CH₂- (allyl) ~4.55 Doublet
-CH₂-C=O ~2.20 Triplet

Note: Predicted values are based on typical chemical shifts for similar functional groups. chemicalbook.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). pressbooks.pub Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and provides information on different vibrational modes. mdpi.com

For this compound, the IR spectrum would prominently feature a strong absorption band around 1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the ester group. vscht.cz Other characteristic bands would include C-O stretching vibrations, C=C stretching of the allyl group around 1645 cm⁻¹, and C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons. pressbooks.pubvscht.cz Raman spectroscopy would also detect these vibrations, being particularly sensitive to the non-polar C=C bond of the allyl group. rsc.org

Table 3: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
C=O (Ester) Stretching ~1735 (Strong) ~1735 (Weak)
C=C (Allyl) Stretching ~1645 (Medium) ~1645 (Strong)
=C-H (Allyl) Stretching ~3080 (Medium) ~3080 (Medium)
C-H (Alkyl) Stretching 2850-2960 (Strong) 2850-2960 (Strong)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com While typically used for solid surfaces, it could be employed to study the interaction of this compound with a surface or to analyze residues. XPS analysis would provide binding energies for carbon (C 1s) and oxygen (O 1s) atoms. The high-resolution C 1s spectrum could distinguish between carbons in different chemical environments (C-C, C-H, C-O, and O-C=O).

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with Fourier Transform Infrared (FTIR) spectroscopy that simplifies the analysis of liquid and solid samples. anton-paar.com For liquid samples like this compound, ATR-FTIR is particularly advantageous as it requires minimal sample preparation. mdpi.comshimadzu.com The sample is placed in direct contact with an ATR crystal (such as diamond or ZnSe), and an infrared beam is passed through the crystal in such a way that it is totally internally reflected. anton-paar.com This creates an evanescent wave that penetrates a short distance into the sample, allowing the IR spectrum to be obtained. vscht.cz This technique is rapid, non-destructive, and provides high-quality spectral data comparable to traditional transmission methods. nih.govnih.gov

Advanced Microscopic and Diffraction Techniques for Material Analysis

Advanced analytical methods are indispensable for a thorough understanding of a material's characteristics at the microscopic and atomic levels. Techniques such as scanning electron microscopy, high-resolution transmission electron microscopy, and powder X-ray diffraction provide invaluable insights into the morphology, crystal structure, and phase of a chemical compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful imaging technique that utilizes a focused beam of electrons to generate high-resolution images of a sample's surface topography. nih.gov The interaction of the electron beam with the atoms in the sample produces various signals that contain information about the sample's surface features and composition. mpg.de

In the hypothetical analysis of this compound, which is a liquid at room temperature, sample preparation would be a critical first step. nih.gov This could involve methods such as cryo-SEM, where the sample is rapidly frozen to observe its native state, or by immobilizing it on a solid substrate. The resulting SEM images would reveal details about the surface morphology, such as uniformity and the presence of any aggregates or impurities. By equipping the SEM with an energy-dispersive X-ray spectroscopy (EDX) detector, it would also be possible to perform elemental analysis on different areas of the sample, confirming the distribution of carbon and oxygen, the primary elemental constituents of this compound.

Potential SEM Analysis Parameters for a Liquid Sample:

ParameterDescription
Sample Preparation Cryo-fixation or deposition on a conductive substrate.
Coating A thin layer of a conductive material (e.g., gold, palladium) may be applied to non-conductive samples to prevent charging. nih.gov
Accelerating Voltage Typically in the range of 1-30 kV, optimized to balance resolution and sample penetration.
Magnification Ranging from ~10x to over 500,000x, allowing for examination from a wide overview to fine surface details.
Detection Mode Secondary electron (SE) imaging for topographical information or backscattered electron (BSE) imaging for compositional contrast. mpg.de

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an imaging technique that allows for the direct visualization of the atomic structure of materials. wikipedia.org Unlike SEM, which provides surface information, HRTEM transmits electrons through an ultra-thin sample to form an image. This technique is capable of achieving sub-ångström resolution, making it possible to resolve individual atoms and their arrangements in a crystal lattice. wikipedia.orgnih.gov

For a small organic molecule like this compound, which is not crystalline at room temperature, direct HRTEM imaging of its atomic structure would be challenging. However, if the compound could be induced to form crystalline structures, for instance, through crystallization at low temperatures or by co-crystallization with another molecule, HRTEM could provide valuable information. The resulting images could reveal the packing of the molecules in the crystal lattice and any crystalline defects.

Hypothetical HRTEM Data for a Crystalline Form of this compound:

FeatureInformation Obtainable
Lattice Fringes The periodic arrangement of molecules in the crystal could be visualized as lattice fringes, and their spacing could be measured.
Crystallinity The degree of order within the sample could be assessed, distinguishing between crystalline and amorphous regions.
Defects Any imperfections in the crystal lattice, such as dislocations or stacking faults, could be identified.
Nanoparticles If this compound were used in the synthesis of or as a coating for nanoparticles, HRTEM would be essential for characterizing the size, shape, and crystal structure of these nanoparticles.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine its crystal structure. springernature.comspringernature.com The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal planes at specific angles, producing a diffraction pattern that is unique to the crystalline material. lboro.ac.uk

For this compound, which exists as a liquid, XRD analysis would require the sample to be solidified into a polycrystalline powder. This is typically achieved by freezing the liquid. The resulting powder would then be exposed to an X-ray beam, and the scattered X-rays would be detected as a function of the scattering angle (2θ). The resulting diffractogram would be a "fingerprint" of the crystalline structure of solid this compound. While no published XRD pattern for this specific compound is available, a hypothetical analysis would yield peak positions and intensities that could be used to determine the unit cell dimensions of its crystal structure.

Chemoreception and Biological Interaction Mechanisms of Allyl Cyclohexanebutyrate

Olfactory Receptor Binding and Activation Mechanisms

The journey from a chemical stimulus to a perceived smell begins at the molecular level, where Allyl cyclohexanebutyrate interacts with olfactory receptors. These interactions are governed by specific biochemical principles and signaling pathways.

The detection of odorants is the primary function of olfactory receptor neurons (ORNs), which are specialized nerve cells located in the olfactory epithelium of the nasal cavity. libretexts.org The surface of these neurons is covered in cilia, which are hair-like structures that protrude into the mucus layer. It is on the membranes of these cilia that the molecular recognition of odorants like this compound takes place. nih.govyoutube.com

The initial step in odor perception is the binding of the odorant molecule to an olfactory receptor (OR). nih.gov These receptors are proteins that span the cell membrane of the ORNs. wikipedia.org The interaction is not based on a single, universal receptor for all smells. Instead, the vertebrate genome contains a large family of genes encoding for hundreds of different types of ORs. wikipedia.orgnih.gov Each ORN typically expresses only one type of olfactory receptor. nih.gov

The binding between an odorant and a receptor is a highly specific yet combinatorial process. An odorant molecule like this compound may bind to a number of different olfactory receptors with varying affinities, and a single receptor can be activated by multiple different odorants. wikipedia.orgnih.govnih.gov This combinatorial coding scheme allows the olfactory system to recognize and discriminate between a vast array of chemical structures. nih.govtechnologynetworks.com The specific pattern of activated ORs generated by this compound creates a unique neural signature that the brain ultimately interprets as its characteristic pineapple-like scent.

Olfactory receptors are members of the G protein-coupled receptor (GPCR) superfamily, the largest class of membrane proteins in the human genome. wikipedia.orgnih.govresearchgate.netnih.gov The activation of an OR by an odorant molecule like this compound initiates a cascade of intracellular events mediated by a specialized G protein. nih.govnih.gov

When this compound binds to its cognate OR, it causes a conformational change in the receptor protein. youtube.com This change allows the receptor to bind to and activate an olfactory-specific G protein known as G-olf (Gαolf). nih.govpnas.orgpnas.org The activated G-olf protein then exchanges a molecule of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of its α-subunit. youtube.com

The activated Gαolf subunit subsequently binds to and activates another membrane-bound enzyme, adenylyl cyclase type III (ACIII). pnas.orgpnas.orgresearchgate.net This enzyme's function is to convert Adenosine Triphosphate (ATP) into cyclic Adenosine Monophosphate (cAMP), a crucial second messenger molecule in this signaling pathway. youtube.comwikipedia.orgnih.gov This enzymatic step provides significant signal amplification, as a single activated receptor can lead to the generation of many cAMP molecules. nih.gov

The table below outlines the key steps in the GPCR signaling cascade initiated by odorant binding.

StepComponentAction
1. Binding Odorant (e.g., this compound) & Olfactory Receptor (OR)Odorant binds to the OR, causing a conformational change in the receptor.
2. G Protein Activation G-olf (Gαolf, β, γ subunits)The activated OR binds to the G-olf protein, causing it to release GDP and bind GTP.
3. Subunit Dissociation Activated G-olfThe Gαolf subunit, now bound to GTP, dissociates from the βγ subunits.
4. Enzyme Activation Adenylyl Cyclase III (ACIII)The dissociated Gαolf subunit activates ACIII.
5. Second Messenger Production Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP)Activated ACIII catalyzes the conversion of ATP into cAMP, increasing the intracellular concentration of cAMP.

Olfactory Transduction Pathways and Signal Processing

The increase in intracellular cAMP concentration is the critical link between receptor activation and the generation of an electrical signal. researchgate.net This process, known as olfactory transduction, converts the chemical signal into a nerve impulse that can be transmitted to the brain.

The newly synthesized cAMP molecules bind to and directly open cyclic nucleotide-gated (CNG) ion channels in the ciliary membrane. nih.govresearchgate.netnih.gov This action allows positively charged ions, primarily sodium (Na+) and calcium (Ca2+), to flow from the mucus into the olfactory receptor neuron. nih.govwikipedia.org The influx of these cations causes the neuron's membrane potential to become less negative, a process known as depolarization. nih.gov

The rise in intracellular Ca2+ concentration triggers a secondary amplification step. The calcium ions bind to and open calcium-activated chloride (Cl-) channels. nih.govresearchgate.netnih.gov Due to an unusually high intracellular concentration of chloride ions in ORNs, the opening of these channels results in an efflux of negatively charged Cl- ions, which further depolarizes the cell. nih.gov This chloride current is responsible for amplifying the initial sensory signal.

If the depolarization is strong enough to reach a certain threshold, it generates an action potential (a nerve impulse) at the axon hillock of the ORN. nih.gov This electrical signal then propagates along the neuron's axon to the olfactory bulb, the first processing center for olfactory information in the brain. libretexts.org Here, the signals from all the ORNs that were activated by this compound converge on specific structures called glomeruli, creating a spatial map of the odorant's activation pattern. nih.gov This map is then processed further by the brain, leading to the conscious perception of the scent.

Structure-Activity Relationship (SAR) Studies in Chemoreception

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry and toxicology that relates the chemical structure of a molecule to its biological activity. wikipedia.orggardp.orgpharmacologymentor.com In the context of olfaction, SAR studies aim to understand how specific molecular features of an odorant, such as its size, shape, and functional groups, contribute to its perceived smell.

The odor of this compound is a direct consequence of its molecular structure. By analyzing its components—the allyl group, the cyclohexane (B81311) ring, and the butyrate ester linkage—we can infer how each part might contribute to its interaction with olfactory receptors and thus its final perceived aroma.

Allyl Group (CH2=CH-CH2-) : The presence of the double bond in the allyl group introduces a point of reactivity and specific electronic properties. It also affects the molecule's shape and flexibility. This functional group is known to contribute to the sharp, sometimes pungent, top notes of a fragrance.

SAR studies often involve synthesizing and evaluating a series of related compounds where one part of the structure is systematically changed. For example, altering the length of the ester chain (e.g., from butyrate to propionate or valerate) or replacing the cyclohexane ring with a different cyclic or aromatic group would likely result in a molecule with a distinctly different odor. This systematic approach helps to map which molecular features are responsible for specific olfactory notes.

The following table illustrates hypothetical SAR principles for a molecule like this compound.

Molecular FeatureModification ExamplePotential Impact on Odor Perception
Ester Chain Length Change from Butyrate (4 carbons) to Acetate (2 carbons)Shift from pineapple/fruity to a sharper, more solvent-like fruity note.
Cyclic Group Replace Cyclohexane with a Benzene (B151609) ringIntroduction of sweet, floral, or balsamic notes, losing the fatty character.
Alkene Position Move the double bond in the Allyl groupAlter the binding affinity and potentially the odor character due to a change in shape and electron distribution.
Substitution on Ring Add a methyl group to the Cyclohexane ringIncrease steric hindrance, which could change which receptors are activated and potentially alter the odor profile or intensity.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in olfactory perception. chiralpedia.com Olfactory receptors are themselves chiral proteins, meaning they can differentiate between stereoisomers—molecules that have the same chemical formula but different spatial arrangements. chiralpedia.com

Enantiomers, which are non-superimposable mirror images of each other, can have remarkably different smells. A classic example is the molecule carvone: (R)-(-)-carvone smells of spearmint, while its enantiomer, (S)-(+)-carvone, smells of caraway. chiralpedia.comnih.gov This difference arises because the two enantiomers fit differently into the chiral binding sites of their respective olfactory receptors, leading to the activation of different signaling pathways or different response intensities. chiralpedia.com

Interaction with Specific Sensory Receptors (e.g., TRPM8, T2Rs)

The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with a variety of sensory receptors. While direct experimental evidence for the interaction of this compound with specific sensory receptors is limited in publicly available scientific literature, we can infer potential interactions based on its structural components and the known functions of relevant receptors.

The transient receptor potential melastatin 8 (TRPM8) channel is a well-characterized thermoreceptor activated by cold temperatures and cooling compounds, such as menthol. nih.govmdpi.comnih.gov Structurally, this compound does not belong to the typical class of TRPM8 agonists. However, the receptor can be modulated by a range of compounds, and its expression in sensory neurons of the oral cavity suggests a potential role in flavor perception beyond just temperature sensing. nih.gov

Computational Approaches to Chemoreceptor-Ligand Dynamics

Due to the challenges in experimentally characterizing the interactions between flavor molecules and their receptors, computational methods have become invaluable tools for predicting and analyzing these complex dynamics. frontiersin.orgnih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. ncl.ac.uknih.gov In the context of this compound, docking simulations could be employed to model its interaction with the binding pockets of olfactory receptors (ORs) and T2Rs. Such simulations can provide insights into the binding affinity and the specific amino acid residues involved in the interaction. For instance, studies on other flavor esters have successfully used molecular docking to understand their binding mechanisms with sweet and bitter taste receptors. mdpi.comnih.gov The binding energy calculated from these simulations can be correlated with the perceived intensity of the flavor or off-taste.

Density Functional Theory (DFT) Calculations for Odorant Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comdtu.dk In the field of olfaction, DFT calculations can be used to determine molecular properties that are believed to be related to a molecule's odor, such as its vibrational frequencies. youtube.com The "vibration theory of olfaction" posits that olfactory receptors detect the vibrational modes of an odorant molecule. DFT can be used to calculate these vibrational spectra for this compound, which could then be compared with the spectra of other molecules with similar pineapple-like odors to identify common vibrational features.

Molecular Dynamics (MD) Simulations of Receptor-Ligand Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its receptor over time. tandfonline.comjst.go.jpjst.go.jp An MD simulation of an this compound-receptor complex would allow for the observation of conformational changes in both the ligand and the receptor upon binding. frontiersin.orgnih.gov This can reveal the stability of the binding pose predicted by molecular docking and provide a more detailed understanding of the forces that govern the interaction. For example, MD simulations can elucidate the role of water molecules in the binding site and calculate the binding free energy, which is a more rigorous predictor of binding affinity than the scoring functions used in molecular docking.

This compound as a Volatile Organic Compound (VOC) in Biological Systems Research

As a volatile ester, this compound belongs to a class of compounds that are actively produced and metabolized by various organisms, playing roles in signaling and as metabolic byproducts.

Metabolic Production and Consumption by Cells

The biosynthesis of volatile esters in plants is a well-studied process. ebrary.netnih.govlongdom.org These compounds are typically formed through the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). In the case of this compound, the precursors would be allyl alcohol and cyclohexanebutyryl-CoA. The production of such esters is often developmentally regulated and contributes to the characteristic aroma of fruits and flowers. frontiersin.org

Role in Chemical Ecology (Excluding Human Clinical Context)

This compound, a fatty acid ester, has not been extensively documented in the scientific literature regarding a specific role in chemical ecology. However, the broader class of compounds to which it belongs, fatty acid esters, plays a crucial and diverse role in the chemical communication and interactions of various organisms, particularly insects. These compounds are integral to processes ranging from reproduction and defense to host selection and aggregation. While direct research on this compound is lacking, an understanding of the functions of structurally related fatty acid esters provides a potential framework for its possible, though currently unconfirmed, ecological roles.

Fatty acid esters are key components of insect semiochemicals, which are chemicals that convey signals between organisms. These can be classified as pheromones (communicating within the same species) or allelochemicals (communicating between different species), which include allomones (benefiting the sender), kairomones (benefiting the receiver), and synomones (benefiting both).

Many insect pheromones are derived from fatty acids. frontiersin.org These molecules are essential for various aspects of an insect's life cycle, including mate attraction, aggregation, and alarm signaling. frontiersin.org The biosynthesis of these pheromones often involves a series of enzymatic modifications of fatty acid precursors, including desaturation and reduction, followed by the formation of acetate esters or other functional groups. frontiersin.org

In the context of plant-insect interactions, fatty acid esters can act as attractants or deterrents. The composition and concentration of these esters in a plant's volatile emissions can influence an insect's decision to feed or lay eggs on it. For instance, certain fatty acid esters in floral scents can attract pollinators, while others in leaf waxes can deter herbivores. researchgate.net The behavioral response of an insect to a particular fatty acid ester can be dose-dependent, with low concentrations acting as a repellent and higher concentrations as an attractant, or vice versa. nih.gov

Furthermore, fatty acid esters are significant constituents of the cuticular waxes of insects, which primarily serve to prevent water loss. oup.com However, these cuticular lipids can also play a role in chemical communication and recognition among insects. mdpi.com

While the specific ecological function of this compound remains uninvestigated, its chemical structure as a fatty acid ester suggests the potential for it to be involved in similar chemical ecology interactions. Future research, such as electroantennography (EAG) studies to measure insect antennal responses and behavioral assays, would be necessary to determine if this compound acts as a semiochemical for any particular species.

Table of Research Findings on Related Fatty Acid Esters in Chemical Ecology:

Compound ClassOrganism(s)Role in Chemical EcologyResearch Finding
Fatty Acid-Derived PheromonesMoths (Lepidoptera)Sex PheromonesFemale moths release species-specific blends of fatty acid-derived esters to attract males for mating. frontiersin.org
Fatty Acid EstersMyzus persicae (Green Peach Aphid)Feeding Deterrent/AttractantLong-chain unsaturated fatty acids inhibited aphid settling, whereas long-chain saturated fatty acids had an attractive effect. researchgate.net
Straight-Chain Fatty Acid EstersVarroa destructor (Varroa Mite)Host-Finding CueFour specific fatty acid esters were consistently detected in the headspace volatiles of honey bee larvae and elicited electrophysiological responses in the mite's forelegs, suggesting a role in host detection. mdpi.com
Methyl PalmitateMusca domestica (Housefly), Myzus persicaeRepellent, AntifeedantMethyl palmitate has been reported to act as a repellent for houseflies and to have antifeedant properties against the green peach aphid. researchgate.net
Wax EstersTerrestrial ArthropodsCuticular WaterproofingWax esters, composed of a fatty acid and a fatty alcohol, are major components of the insect cuticle, preventing desiccation. oup.com

Environmental Dynamics and Biotransformation Studies of Allyl Cyclohexanebutyrate

Microbial Degradation Pathways and Enzyme Systems

The microbial degradation of allyl cyclohexanebutyrate is anticipated to commence with the enzymatic hydrolysis of its ester bond. This initial step is a common pathway for the breakdown of ester-containing compounds in the environment, catalyzed by a wide range of microbial hydrolases, such as lipases and esterases. nih.gov This reaction would cleave the molecule into allyl alcohol and cyclohexanebutanoic acid, which would then be subjected to separate degradation pathways.

Hydrolysis of the Ester Linkage:

Microorganisms, including bacteria and fungi, produce extracellular and intracellular esterases that can catalyze the hydrolysis of ester bonds. nih.govnih.gov The general reaction is as follows:

This compound + H₂O → Allyl Alcohol + Cyclohexanebutanoic Acid

Enzymes such as Lecitase™ Ultra have been shown to be effective in catalyzing the hydrolysis of various allyl esters, indicating the feasibility of this initial degradation step in the presence of suitable microbial enzymes. researchgate.net

Degradation of Cyclohexanebutanoic Acid:

Following the initial hydrolysis, the resulting cyclohexanebutanoic acid is expected to undergo further degradation. Studies on the biodegradation of structurally similar compounds, such as 4-cyclohexylbutanoic acid by Alcanivorax sp., suggest that the primary degradation mechanism is the β-oxidation of the alkyl side chain. nih.gov This process would sequentially shorten the butyrate side chain, leading to the formation of intermediates like cyclohexaneacetic acid and ultimately cyclohexanecarboxylic acid. nih.gov

The cyclohexane (B81311) ring itself can be a substrate for microbial degradation under both aerobic and anaerobic conditions. Aerobic degradation pathways often involve the aromatization of the cyclohexane ring to intermediates like p-hydroxybenzoic acid, which can then be funneled into central metabolic pathways. cdnsciencepub.com For instance, strains of Arthrobacter have been shown to metabolize cyclohexanecarboxylic acid. cdnsciencepub.comnih.gov Anaerobic degradation pathways for cyclohexane carboxylic acid have also been identified in various bacteria, including denitrifying and iron-reducing species. researchgate.net

Degradation of Allyl Alcohol:

The allyl alcohol released from the initial hydrolysis is also subject to microbial biotransformation. Research on the metabolism of allyl alcohol has shown that it can be oxidized to acrolein and subsequently to acrylic acid. nih.gov These more oxidized compounds can then be further metabolized by microorganisms.

The following table summarizes the probable microbial degradation pathway of this compound based on studies of its constituent parts and analogous compounds.

Interactive Data Table: Inferred Microbial Degradation Pathway of this compound
StepPrecursor CompoundKey TransformationIntermediate/ProductProbable Enzyme Class
1This compoundEster HydrolysisAllyl Alcohol + Cyclohexanebutanoic AcidEsterase / Lipase (B570770)
2aCyclohexanebutanoic Acidβ-OxidationCyclohexaneacetic AcidAcyl-CoA Dehydrogenase
2bCyclohexaneacetic Acidβ-OxidationCyclohexanecarboxylic AcidAcyl-CoA Dehydrogenase
3Cyclohexanecarboxylic AcidAromatizationp-Hydroxybenzoic AcidOxygenase
4aAllyl AlcoholOxidationAcroleinAlcohol Dehydrogenase
4bAcroleinOxidationAcrylic AcidAldehyde Dehydrogenase

Environmental Fate and Persistence Research

The environmental fate and persistence of this compound are governed by a combination of biotic and abiotic factors. Its structural characteristics, particularly the presence of a readily hydrolyzable ester bond, suggest that it is unlikely to persist for long periods in biologically active environments.

Abiotic Degradation:

The stability of esters, including those used in fragrances, can be influenced by environmental conditions such as pH, temperature, and exposure to sunlight. dropofodor.com Hydrolysis, the chemical breakdown by reaction with water, is a primary abiotic degradation pathway for esters. scentjourner.com This process can be accelerated in highly acidic or alkaline conditions. dropofodor.com Photodegradation, or breakdown by sunlight, may also contribute to the transformation of this compound in aquatic environments and on surfaces exposed to light.

Biotic Degradation and Persistence:

The primary mechanism for the removal of this compound from the environment is expected to be microbial degradation, as outlined in the previous section. The rate of biodegradation will depend on various factors, including the presence of competent microbial populations, temperature, oxygen levels, and nutrient availability.

Research on the biodegradation of other fragrance esters suggests that while they are generally susceptible to microbial breakdown, the complexity of their structures can influence the rate of degradation. rsc.org The presence of the cyclohexane ring in this compound may result in a slower degradation rate compared to simpler aliphatic esters.

The following table provides a summary of the anticipated environmental fate of this compound.

Interactive Data Table: Anticipated Environmental Fate of this compound
Environmental CompartmentPrimary Degradation ProcessKey FactorsAnticipated Persistence
WaterMicrobial Hydrolysis, PhotodegradationMicrobial activity, pH, SunlightLow to Moderate
Soil/SedimentMicrobial DegradationMicrobial diversity, Oxygen, TemperatureLow to Moderate
AirPhotochemical OxidationAtmospheric radicalsLow

Emerging Applications and Future Research Frontiers for Allyl Cyclohexanebutyrate

Role in Sustainable Chemistry and Biomass Valorization

The global shift towards a circular economy and sustainable chemical production has spurred research into the valorization of biomass. In this context, molecules like allyl cyclohexanebutyrate, which can be conceptually derived from bio-based feedstocks, are gaining significant interest.

The production of high-performance, sustainable fuels is a critical challenge in reducing our reliance on fossil resources. Cycloalkanes are valuable components in jet fuels, contributing to higher energy density and improved fuel properties. nih.govresearchgate.netacs.org The cyclohexane (B81311) moiety in this compound makes it an attractive candidate for conversion into a bio-based fuel precursor. Through catalytic processes such as hydrodeoxygenation and hydrogenation, the ester group can be removed and the cyclohexane ring retained, potentially yielding high-density cycloalkane fuels. rsc.orgescholarship.orgresearchgate.netaalto.firesearchgate.netnih.govaston.ac.ukresearchgate.net

Furthermore, esters themselves are integral to the composition of biodiesel and can act as valuable fuel additives. lucintel.com Research into bio-based esters as additives for diesel and jet fuel is an active area. researchgate.net While direct studies on this compound are not yet prevalent, its ester nature suggests a potential role in enhancing fuel properties such as lubricity and combustion efficiency. The conversion of biomass-derived platform molecules into esters for fuel applications is a key strategy in biorefining. researchgate.netdksh.comgoogle.com

Table 1: Potential Fuel Properties of this compound Derivatives (Hypothetical) This table presents hypothetical data based on known properties of similar bio-based fuel components to illustrate the potential of this compound derivatives.

Parameter Cyclohexane (for comparison) Hypothetical Cyclohexylbutane (from this compound) Hypothetical Ester-based Additive (from this compound)
Energy Density (MJ/L) 33.2 ~35 ~37
Cetane Number ~45 >50 >55
Freezing Point (°C) 6.5 <-20 <-10
Oxygen Content (%) 0 0 ~10-15

Integration into Advanced Functional Materials

The unique chemical structure of this compound, featuring a polymerizable allyl group, opens doors for its use as a monomer or functional additive in the synthesis of advanced materials. boazpartners.com

The field of electronics is continually seeking novel molecular precursors for the precise deposition of metallic features. researchgate.net Organometallic compounds containing allyl ligands are known to be effective precursors in chemical vapor deposition (CVD) and related techniques. acs.orggoogle.comgoogle.comwikipedia.org The allyl group in this compound could potentially coordinate with a variety of metals, forming a volatile precursor that can be decomposed to deposit a thin metallic film. The cyclohexanebutyrate ligand could influence the precursor's volatility and decomposition characteristics, potentially offering advantages in terms of deposition temperature and film purity. While this application is speculative for this specific molecule, the broader class of transition metal allyl complexes is well-established in this area. wikipedia.org

Table 2: Comparison of Precursor Properties for Electronic Deposition (Illustrative) This table provides an illustrative comparison of properties for a hypothetical this compound-based metal precursor against common precursor types.

Precursor Type Metal Center Ligand(s) Typical Deposition Temperature (°C) Potential Advantages
Metal Halide Ti Cl 300-600 High purity films
Metal Alkyl Al CH₃ 200-400 Low temperature deposition
Hypothetical this compound Complex Cu This compound 150-350 Tunable volatility, potentially cleaner decomposition

Innovative Synthetic Strategies and Methodological Advancements

Realizing the potential of this compound in these emerging fields will necessitate the development of innovative and sustainable synthetic methodologies. Current synthetic routes often rely on traditional esterification methods. Future research will likely focus on catalytic processes that offer higher efficiency and selectivity.

For instance, palladium-catalyzed allylic C-H functionalization presents a modern approach to the synthesis of functionalized allyl compounds, potentially offering a more direct route to this compound and its derivatives. nih.govacs.org The development of biocatalytic routes, using enzymes to perform the esterification, could also offer a greener and more selective synthetic pathway. Furthermore, the synthesis of functionalized allyl esters through novel catalytic methods is an active area of research, which could be leveraged to create derivatives of this compound with tailored properties for specific applications. acs.orgmdpi.comorganic-chemistry.orgresearchgate.net Sustainable production methods for key precursors, such as allyl alcohol from renewable resources like glycerol, will also be crucial.

Theoretical and Computational Chemistry Advancements

Computational modeling is a powerful tool for predicting the properties and potential applications of molecules before engaging in extensive experimental work. hilarispublisher.com In the context of this compound, theoretical and computational chemistry can provide valuable insights into its suitability for the emerging applications discussed.

Density functional theory (DFT) calculations can be employed to model the electronic structure and reactivity of the molecule, predicting its behavior as a ligand in organometallic precursors or its polymerization potential. dtic.mil Molecular dynamics simulations can be used to predict the physical properties of polymers derived from this compound or to understand its interaction with other fuel components. researchgate.netmdpi.com Such computational studies can accelerate the research and development cycle, guiding experimental efforts towards the most promising avenues. dtic.milmdpi.com

Q & A

Basic Research Questions

Q. How can Allyl cyclohexanebutyrate (CAS 7493-65-4) be structurally identified using spectroscopic methods?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with mass spectrometry (MS) for unambiguous identification. The molecular formula (C₁₃H₂₂O₂) and CAS number provide foundational data . For NMR analysis, key signals include the allyl group protons (δ 5.8–5.2 ppm for vinyl protons) and cyclohexane ring protons (δ 1.0–2.0 ppm). High-resolution MS (HRMS) can confirm the molecular ion peak (expected m/z: 210.1620 for [M+H]⁺).

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines for flammable liquids (H226 classification). Use grounded equipment to prevent electrostatic discharge, store in airtight containers at <25°C, and employ explosion-proof ventilation . Personal protective equipment (PPE) must include nitrile gloves, EN 166-certified safety goggles, and flame-retardant lab coats. Risk assessments should precede experiments to determine the need for NIOSH-approved respirators in high-concentration scenarios .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) with internal standards (e.g., deuterated analogs). Calibration curves should span 0.1–100 µg/mL, with validation for precision (RSD <5%) and recovery (>90%). Metabolomics Workbench data (e.g., relative abundance 1.3301 in Study ST002759) suggest using multiple reaction monitoring (MRM) transitions for specificity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved using catalytic methods?

  • Methodology : Adapt palladium-catalyzed allylic alkylation strategies, as demonstrated for structurally similar esters (e.g., Allyl 2-Oxocyclohexanecarboxylate). Chiral ligands like BINAP or PHOX can induce asymmetry, with reaction optimization in anhydrous tetrahydrofuran (THF) at 60°C. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column .

Q. What strategies resolve contradictions in quantitative data for this compound across chromatographic conditions?

  • Methodology : Perform method robustness testing under varying pH, column temperatures, and mobile phase compositions. For instance, discrepancies in retention times or peak areas (e.g., 0.6899 vs. 1.3565 in metabolomic data ) may arise from column aging or matrix effects. Use standard reference materials (SRMs) from NIST for inter-laboratory validation .

Q. How do photochemical degradation pathways of this compound under UV light correlate with its excited-state dynamics?

  • Methodology : Employ time-resolved spectroscopy (e.g., femtosecond transient absorption) to track π→π* transitions. Theoretical calculations (TD-DFT) can predict bond cleavage sites, while GC-MS identifies degradation products (e.g., cyclohexanebutyric acid or allyl alcohol). Compare results with allyl radical studies, where excited states at ~3 eV lead to fragmentation .

Q. What crystallographic techniques elucidate the solid-state behavior of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) with cryogenic cooling (100 K) to determine unit cell parameters and intermolecular interactions. For crosslinked derivatives (e.g., EDT-modified analogs), pair SCXRD with topology analysis to map reactive sites, as shown in hydrogen-bonded frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.